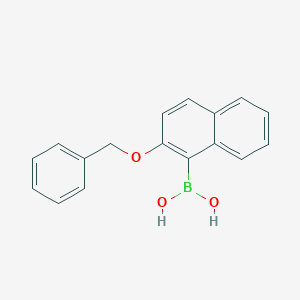

2-(Benzyloxy)naphthalen-1-ylboronic acid

Description

Propriétés

IUPAC Name |

(2-phenylmethoxynaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BO3/c19-18(20)17-15-9-5-4-8-14(15)10-11-16(17)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGFIOKWQKNPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy Naphthalen 1 Ylboronic Acid

Traditional Synthesis of Arylboronic Acids

Traditional methods for creating the C-B bond have long relied on the generation of highly reactive organometallic intermediates from aryl halides. These nucleophilic species are subsequently trapped by an electrophilic boron source.

One of the most established methods for synthesizing arylboronic acids involves the reaction of an aryl-organometallic reagent with a trialkyl borate ester, followed by acidic hydrolysis. nih.govrsc.org The organometallic species is typically an organolithium or a Grignard reagent.

For the synthesis of 2-(benzyloxy)naphthalen-1-ylboronic acid, this process would commence with the corresponding aryl halide, 1-bromo-2-(benzyloxy)naphthalene or 1-iodo-2-(benzyloxy)naphthalene.

Organolithium Route: This pathway involves a lithium-halogen exchange reaction, typically using an alkyllithium reagent like n-butyllithium (n-BuLi) at very low temperatures (-78 °C) to form the aryllithium intermediate. researchgate.net This highly reactive species is then treated with a trialkyl borate, such as triisopropyl borate or trimethyl borate. rsc.orgresearchgate.net The resulting boronic ester is subsequently hydrolyzed with aqueous acid to yield the final boronic acid. researchgate.net The low temperatures are crucial to prevent side reactions. nih.gov

Grignard Route: Alternatively, the aryl Grignard reagent can be prepared by reacting the aryl halide with magnesium metal. organic-chemistry.org This intermediate is then similarly quenched with a borate ester. This method is often considered more convenient for large-scale synthesis. organic-chemistry.org

The general sequence for this approach is illustrated below:

Step 1: Formation of the Organometallic Intermediate Ar-X + 2 Li → Ar-Li + LiX or Ar-X + Mg → Ar-MgX (where Ar = 2-(benzyloxy)naphthalen-1-yl and X = Br, I)

Step 2: Borylation and Hydrolysis Ar-M + B(OR)₃ → Ar-B(OR)₃⁻ M⁺ Ar-B(OR)₃⁻ M⁺ + 3 H₂O → Ar-B(OH)₂ + 3 ROH + M⁺OH⁻ (where M = Li or MgX)

Table 1: Representative Conditions for Electrophilic Trapping Synthesis This table presents typical conditions for the synthesis of arylboronic acids via electrophilic trapping of arylmetal intermediates, applicable to the synthesis of the target compound.

| Method | Aryl Halide Precursor | Reagents | Typical Solvent | Temperature |

|---|---|---|---|---|

| Organolithium | 1-Bromo-2-(benzyloxy)naphthalene | 1. n-BuLi 2. B(OiPr)₃ 3. Aqueous HCl | THF, Toluene | -78 °C to rt |

| Grignard | 1-Bromo-2-(benzyloxy)naphthalene | 1. Mg, I₂ (activator) 2. B(OMe)₃ 3. Aqueous H₂SO₄ | THF | Reflux, then -78 °C |

While mechanistically related to the electrophilic trapping of organolithiums formed via lithium-halogen exchange, some methodologies are specifically categorized as halogen-boron exchange reactions. These reactions can sometimes be performed under different conditions or with different boron reagents. For instance, direct exchange reactions can be facilitated, although the two-step process involving the formation of a distinct organometallic intermediate followed by borylation is more common for arylboronic acid synthesis. nih.gov A key challenge that must be managed in these traditional methods is the high reactivity of the organometallic intermediates, which restricts the presence of sensitive functional groups on the aromatic substrate.

Advanced Catalytic Approaches to C-B Bond Formation

To overcome the limitations of traditional methods, particularly their limited functional group tolerance, modern catalytic approaches have been developed. These methods utilize transition metals to facilitate the formation of the carbon-boron bond under milder conditions.

Transition-metal catalysis has become a powerful and widely adopted strategy for synthesizing arylboronic acids and their esters. researchgate.net These reactions typically involve the coupling of an aryl halide or pseudohalide with a diboron reagent. researchgate.net

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). organic-chemistry.org The reaction requires a base, such as potassium acetate (B1210297) (KOAc), and is typically carried out in a polar aprotic solvent like DMSO or dioxane. organic-chemistry.orgresearchgate.net This method offers excellent functional group tolerance and generally provides high yields of the corresponding arylboronate esters. researchgate.net These esters can be readily isolated and are often used directly in subsequent reactions or can be hydrolyzed to the boronic acid if needed.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. acsgcipr.org

General Miyaura Borylation Reaction: Ar-X + (pin)B-B(pin) + Base --[Pd Catalyst, Ligand]--> Ar-B(pin) + X-B(pin) + Base-H⁺ (where Ar = 2-(benzyloxy)naphthalen-1-yl, X = Br or I, pin = pinacolato)

A significant advantage of this methodology is its application in one-pot sequential reactions. medium.com Because the conditions for Miyaura borylation are often compatible with those for Suzuki-Miyaura cross-coupling, it is possible to perform the borylation and a subsequent C-C bond-forming reaction in the same vessel without isolating the boronate ester intermediate. medium.comrsc.orgpolyu.edu.hk This "borylation-coupling sequence" enhances synthetic efficiency by reducing purification steps and handling of intermediates. polyu.edu.hk

Table 2: Typical Conditions for Miyaura Borylation This table outlines common catalytic systems and conditions for the Miyaura borylation of aryl halides, which can be applied to prepare the pinacol ester of the target compound.

| Catalyst Precursor | Ligand | Boron Reagent | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| PdCl₂(dppf) | dppf (intrinsic) | B₂pin₂ | Potassium Acetate (KOAc) | Dioxane or DMSO | 80-100 °C |

| Pd(OAc)₂ | SPhos or XPhos | B₂pin₂ | Potassium Phosphate (K₃PO₄) | Toluene or CPME | 100-110 °C |

The most atom-economical approach to arylboronic acids is the direct borylation of a C-H bond, which avoids the need for pre-functionalized aryl halides. researchgate.netrsc.org This transformation is most commonly catalyzed by iridium complexes, often in conjunction with a bipyridine-based ligand. rsc.org The regioselectivity of C-H borylation is typically governed by steric factors, with the boryl group being installed at the least hindered position. rsc.org

In the context of 2-(benzyloxy)naphthalene, direct C-H borylation would need to selectively functionalize the C1 position over other available C-H bonds on the naphthalene (B1677914) ring system. The bulky benzyloxy group at the C2 position would sterically direct the borylation to the adjacent C1 and C3 positions. Achieving high selectivity for the C1 position might be challenging and could lead to a mixture of regioisomers. However, directing group strategies, where a functional group on the substrate coordinates to the metal catalyst to guide the C-H activation to a specific site (often the ortho position), have been developed to control regioselectivity. rsc.orgnih.gov While the ether oxygen of the benzyloxy group is a weak directing group, specialized catalytic systems could potentially enhance selectivity for the desired C1 position.

Table 3: Common Catalysts for C-H Borylation This table shows representative catalysts for the direct C-H borylation of arenes.

| Catalyst | Ligand | Boron Reagent | Solvent | Typical Substrate Scope |

|---|---|---|---|---|

| [Ir(cod)OMe]₂ | dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | B₂pin₂ or HBpin | Cyclohexane, Heptane, or THF | Arenes and Heteroarenes |

| [RhCp*Cl₂]₂ | - | B₂pin₂ | Hexane | Nitrogen-directed arenes |

Transition Metal-Catalyzed Borylation Reactions

Catalytic C-F Borylation

While catalytic C-H activation is a prominent strategy for the borylation of aromatic compounds, the direct conversion of strong C-F bonds to C-B bonds presents a unique synthetic challenge. Research in this area is ongoing, and specific examples for the direct C-F borylation of 2-(benzyloxy)naphthalene derivatives to yield 2-(benzyloxy)naphthalen-1-ylboronic acid are not yet widely reported in the literature. However, the principles of C-F activation and borylation developed for other aromatic systems could potentially be adapted for this transformation. These reactions typically require specialized catalyst systems, often involving nickel or palladium complexes with carefully designed ligands, to facilitate the cleavage of the robust carbon-fluorine bond.

Catalytic C-X Borylation (X = Cl, Br, I, OTf)

A more established and widely utilized method for the synthesis of arylboronic acids, including 2-(benzyloxy)naphthalen-1-ylboronic acid, is the catalytic borylation of aryl halides and triflates (C-X, where X = Cl, Br, I, OTf). This transformation, often referred to as the Miyaura borylation, typically employs a palladium catalyst in the presence of a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), and a base.

The general reaction scheme involves the oxidative addition of the aryl halide or triflate to a low-valent palladium complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the desired arylboronic ester. This ester can then be hydrolyzed to the corresponding boronic acid. The benzyloxy group at the 2-position of the naphthalene ring is generally stable under these reaction conditions.

| Catalyst System | Substrate | Borylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

| Pd(dppf)Cl₂ | 2-(Benzyloxy)-1-bromonaphthalene | B₂pin₂ | KOAc | Dioxane | 80 | High |

| Pd₂(dba)₃ / SPhos | 2-(Benzyloxy)-1-naphthyl triflate | B₂pin₂ | K₃PO₄ | Toluene | 100 | Good to High |

This table represents plausible reaction conditions based on established Miyaura borylation methodologies for analogous aryl halides and triflates. Specific yields for the synthesis of 2-(benzyloxy)naphthalen-1-ylboronic acid would require experimental verification.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based methods. While specific reports on the mechanochemical synthesis of 2-(benzyloxy)naphthalen-1-ylboronic acid are limited, the general principles of mechanochemical C-H activation and borylation of aromatic compounds are applicable.

This approach typically involves the ball-milling of the aromatic substrate with a borylating agent and a catalyst, often in the absence of a solvent or with minimal amounts of a liquid additive (liquid-assisted grinding). Iridium-catalyzed C-H borylation has been successfully applied to various arenes under mechanochemical conditions. The direct C-H borylation of 2-(benzyloxy)naphthalene would be expected to occur at the sterically most accessible and electronically activated positions. For the 2-benzyloxynaphthalene substrate, the C1 and C3 positions are the most likely sites for borylation. Achieving high regioselectivity for the desired C1 isomer would be a key challenge to address in developing a specific mechanochemical protocol.

Protecting Group Strategies for Boronic Acids in Synthesis

Boronic acids, while versatile, can be unstable under certain reaction conditions and may undergo side reactions such as protodeboronation or trimerization to form boroxines. To circumvent these issues, the boronic acid functional group is often protected. These protecting groups can enhance stability, facilitate purification, and enable sequential, site-selective reactions. Common protecting groups for boronic acids include pinacol, N-methyliminodiacetic acid (MIDA), and 1,8-diaminonaphthalene (dan).

Pinacol Esters: Pinacol boronate esters are one of the most widely used protecting groups. nih.gov They are generally stable to a variety of reaction conditions, including chromatography, yet can be readily cleaved under acidic or basic conditions to regenerate the free boronic acid. nih.gov The Miyaura borylation reaction directly yields the pinacol ester when bis(pinacolato)diboron is used as the borylating agent.

N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates offer exceptional stability and are particularly useful in iterative cross-coupling strategies. chem-station.comresearchgate.net The MIDA ligand forms a tridentate complex with the boron atom, rendering it inert to many reaction conditions under which other boronic esters might react. chem-station.com Deprotection is typically achieved under mild basic conditions. nih.gov

1,8-Diaminonaphthalene (dan) Boronamides: The 1,8-diaminonaphthalene (dan) protecting group also provides robust protection for the boronic acid functionality. nih.govacs.org The resulting boronamides are highly stable and can withstand a wide range of reaction conditions. nih.gov Cleavage to the free boronic acid is typically accomplished with acid. nih.gov

The choice of protecting group depends on the specific synthetic route and the compatibility with other functional groups present in the molecule. For a molecule like 2-(benzyloxy)naphthalen-1-ylboronic acid, a protecting group strategy would be crucial if it were to be used in a multi-step synthesis involving harsh reaction conditions.

| Protecting Group | Structure | Key Features | Deprotection Conditions |

| Pinacol | Cyclic diol ester | Good stability, compatible with chromatography | Acidic or basic hydrolysis |

| MIDA | Tridentate ligand | Exceptional stability, useful for iterative cross-coupling | Mild aqueous base |

| dan | Diamine-derived | High stability | Acidic conditions |

Reactivity and Mechanistic Studies of 2 Benzyloxy Naphthalen 1 Ylboronic Acid

Transition-Metal-Free Functionalization of Arylboronic Acids

Nitration Reactions (e.g., ipso-Nitration)

Arylboronic acids, including 2-(benzyloxy)naphthalen-1-ylboronic acid, are susceptible to electrophilic nitration. A significant and highly regioselective pathway for this transformation is ipso-nitration, where the nitro group directly replaces the boronic acid functional group at the carbon atom to which it is attached. acs.orgnih.gov This method is advantageous as it avoids the formation of regioisomers that can occur with conventional aromatic nitration of the naphthalene (B1677914) ring system. organic-chemistry.org

The reaction can be achieved using various nitrating agents under mild conditions. One common method involves the use of a mixture of a nitrate (B79036) salt (e.g., AgNO₃, NH₄NO₃) and chlorotrimethylsilane (B32843) (TMSCl). organic-chemistry.orgnih.gov In this system, the active nitrating species is believed to be trimethylsilyl (B98337) nitrate (TMS-O-NO₂), which facilitates the selective replacement of the C–B bond with a C–N bond. organic-chemistry.orgnih.gov Other reagents capable of effecting this transformation include bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) with potassium persulfate (K₂S₂O₈) and tert-butyl nitrite. nih.gov

The general mechanism for ipso-nitration involves the electrophilic attack of the nitrating agent at the carbon atom bearing the boronic acid group. The stability of the C–B bond and the nature of the substituents on the aromatic ring can influence the reaction's efficiency. For 2-(benzyloxy)naphthalen-1-ylboronic acid, the reaction would yield 2-(benzyloxy)-1-nitronaphthalene, providing a direct route to this nitroaromatic compound.

| Nitrating System | Key Features | Proposed Active Species |

|---|---|---|

| Nitrate Salt (AgNO₃, NH₄NO₃) + TMSCl | Mild conditions, high regioselectivity. organic-chemistry.orgnih.gov | TMS-O-NO₂ |

| Bi(NO₃)₃·5H₂O / K₂S₂O₈ | Catalyst-free, broad substrate scope. nih.gov | Electrophilic bismuth nitrate species |

| tert-Butyl Nitrite (TBN) | Metal-free, operationally simple. nih.gov | Nitroso species followed by oxidation |

Halogenation Reactions

Similar to nitration, the boronic acid group can be replaced by a halogen atom in an ipso-halogenation (halodeboronation) reaction. This provides a regioselective method for synthesizing aryl halides. For 2-(Benzyloxy)naphthalen-1-ylboronic acid, this transformation would yield 1-halo-2-(benzyloxy)naphthalene derivatives.

Bromination: Ipso-bromination can be carried out using various electrophilic bromine sources. Reagents such as N-Bromosuccinimide (NBS) are effective for this purpose. nih.gov An environmentally friendly approach utilizes an oxone/potassium bromide (KBr) system, which generates the reactive brominating species in situ. acs.org The reaction conditions are typically mild and tolerate a wide range of functional groups. acs.org

Iodination: Ipso-iodination is readily achieved with molecular iodine (I₂) in the presence of a base like potassium carbonate, offering a metal-free route to aryl iodides. organic-chemistry.org Alternatively, N-Iodosuccinimide (NIS) can be used. nih.gov Silver(I)-mediated methods have also been developed, which can provide excellent yields and high regioselectivity, particularly for ortho-iodination relative to other directing groups. acs.orgnih.gov The formation of a boronate anion intermediate is proposed to activate the aromatic ring towards electrophilic attack and direct the halogen to the ipso position. acs.org

Reactivity as a Hydroxyl Synthon

In a departure from reactions that cleave the C–B bond to add a substituent, boronic acids can also function as a source of a hydroxyl group (a hydroxyl synthon). nih.govrsc.org This novel reactivity is unlocked by activating the boronic acid with a fluoride (B91410) source. nih.govresearchgate.net

The mechanism involves the complexation of fluoride with the boron atom of 2-(benzyloxy)naphthalen-1-ylboronic acid to form a more nucleophilic boronate "ate" complex, such as [ArB(OH)₂F]⁻. nih.govrsc.org This species can then act as an effective hydroxide (B78521) surrogate in various reactions. For example, in the presence of an aryne, the fluoride-activated boronic acid can participate in three-component coupling reactions, delivering a hydroxyl group to a substrate. nih.gov This approach is distinguished by its mild activation conditions and tolerance of diverse functional groups, offering a unique synthetic pathway that cannot be achieved with traditional hydroxide sources like metal hydroxides or water. nih.govresearchgate.net

Supramolecular Interactions of Boronic Acids

The boronic acid functional group is a versatile tool in supramolecular chemistry due to its ability to form both reversible covalent bonds and non-covalent interactions like hydrogen bonds.

A hallmark of boronic acid chemistry is the reversible, covalent reaction with 1,2- or 1,3-diols, such as those found in sugars, to form five- or six-membered cyclic boronate esters. nih.gov This reaction is an equilibrium process, and the stability of the resulting ester is dependent on the pH of the solution, the structure of the diol, and the electronic properties of the boronic acid. nih.govacs.org The formation of the boronate ester is typically more favorable at pH values near or above the pKa of the boronic acid, as the tetrahedral boronate anion binds more strongly to diols than the neutral, trigonal boronic acid. nih.gov

This interaction is the foundation for using boronic acid-containing molecules, like 2-(benzyloxy)naphthalen-1-ylboronic acid, as receptors for carbohydrate sensing. nih.gov The binding is selective, with different boronic acids showing varying affinities for different sugars based on the geometric fit between the diol and the boron center. nih.gov

The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors. This enables arylboronic acids to self-assemble into well-defined supramolecular structures in the solid state. acs.orgresearchgate.net A common motif is the formation of a homodimer, where two boronic acid molecules are linked by a pair of O–H···O hydrogen bonds. nih.gov These dimers can further assemble through additional hydrogen bonds into extended networks, such as layered sheets. nih.gov

Studies on (naphthalen-1-yl)boronic acid have shown that molecules first form hydrogen-bonded dimers, which then connect into larger layered structures. nih.gov It is expected that 2-(benzyloxy)naphthalen-1-ylboronic acid would exhibit similar self-assembly behavior, driven by hydrogen bonding between the boronic acid groups, potentially influenced by the steric bulk and π-stacking interactions of the benzyloxynaphthalene system.

The binding of a guest molecule, such as a sugar, to a boronic acid can induce significant changes in the host's spectroscopic properties, particularly its fluorescence or UV-Vis absorbance. nih.govacs.org This phenomenon is the basis for the design of optical sensors. The 2-(benzyloxy)naphthalen-1-ylboronic acid contains a naphthalene group, which is inherently fluorescent.

Several mechanisms can lead to spectroscopic changes:

Computational and Theoretical Studies on Reactivity

Density Functional Theory (DFT) Calculations

No published studies employing Density Functional Theory (DFT) to investigate the electronic structure, reactivity indices, or thermodynamic properties of 2-(Benzyloxy)naphthalen-1-ylboronic acid were found. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and preferred sites for electrophilic or nucleophilic attack. Without these fundamental calculations, a quantitative discussion of its reactivity from a theoretical standpoint is not possible.

Mechanistic Elucidation via Computational Modeling

The exploration of reaction mechanisms involving 2-(Benzyloxy)naphthalen-1-ylboronic acid through computational modeling has not been reported in the scientific literature. Mechanistic studies, often utilizing DFT, are crucial for understanding the transition states, activation energies, and reaction pathways of chemical transformations, such as Suzuki-Miyaura coupling reactions where this compound might be utilized. The lack of such studies prevents a detailed discussion of its role and behavior at a molecular level during chemical reactions.

Stability of Boronic Acid Adducts

There is no available research on the computational modeling of adducts formed between 2-(Benzyloxy)naphthalen-1-ylboronic acid and other molecules. The stability of boronic acid adducts, for instance with diols or other biologically relevant molecules, is a key area of investigation for applications in sensing and chemical biology. Without specific studies, it is not possible to provide data on the thermodynamics or structural characteristics of any potential adducts of this compound.

Applications of 2 Benzyloxy Naphthalen 1 Ylboronic Acid in Research

Catalysis

Boronic acids are well-established as versatile reagents and catalysts in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, specific documented instances of 2-(Benzyloxy)naphthalen-1-ylboronic acid being used in catalysis are not available in the reviewed literature.

Organocatalysis

There is no specific information available in the search results regarding the application of 2-(Benzyloxy)naphthalen-1-ylboronic acid in the field of organocatalysis. While organoboron compounds are explored in catalysis, dedicated research on this molecule's organocatalytic activity has not been identified.

Heterogeneous Catalysis

Similarly, no specific research detailing the use of 2-(Benzyloxy)naphthalen-1-ylboronic acid in heterogeneous catalysis was found. This area of research for this particular compound appears to be unexplored in the available literature.

Medicinal Chemistry and Drug Discovery

The naphthalene (B1677914) scaffold and boronic acid functional group are both of significant interest in medicinal chemistry. Naphthalene derivatives are investigated for a variety of biological activities, and several boronic acid-containing drugs have been approved for clinical use, particularly in oncology. Despite this, specific research on the medicinal applications of 2-(Benzyloxy)naphthalen-1-ylboronic acid is not present in the accessible literature.

Design of Enzyme Inhibitors

Boronic acids are known to act as enzyme inhibitors, often by forming a stable, covalent complex with serine residues in the active sites of proteases. However, no studies specifically detailing the design or testing of 2-(Benzyloxy)naphthalen-1-ylboronic acid as an inhibitor for any particular enzyme were identified.

Anticancer Research

While various naphthalene derivatives and other boronic acids have been investigated for their potential as anticancer agents, there is no specific research available that evaluates the anticancer activity of 2-(Benzyloxy)naphthalen-1-ylboronic acid. Studies on related compounds suggest that the naphthalene ring system can be incorporated into molecules designed to target cancer cells, but direct evidence for this specific compound is lacking.

Antibacterial and Antifungal Activity

The potential antibacterial and antifungal properties of 2-(Benzyloxy)naphthalen-1-ylboronic acid have not been specifically reported in the available research. Although various organic compounds are continuously screened for antimicrobial effects, this particular molecule does not appear to have published data in this area.

Antiviral Activity

Currently, there is a lack of specific research findings in publicly accessible scientific literature detailing the antiviral properties of 2-(Benzyloxy)naphthalen-1-ylboronic acid. While boronic acids, in general, are a class of compounds being investigated for various therapeutic properties, dedicated studies on the antiviral efficacy of this particular molecule have not been prominently reported. The scientific community continues to explore novel compounds for antiviral therapies, but as of now, 2-(Benzyloxy)naphthalen-1-ylboronic acid is not a focal point of these investigations.

Targeting Specific Biological Pathways (e.g., PD1/PD-L1 interaction)

The interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1), is a critical immune checkpoint pathway that cancer cells often exploit to evade the immune system. The development of inhibitors targeting this interaction has become a significant area of cancer immunotherapy research. nih.gov While various small molecules and peptide inhibitors are being investigated to disrupt the PD-1/PD-L1 pathway, there is no specific evidence in the current body of scientific literature to suggest that 2-(Benzyloxy)naphthalen-1-ylboronic acid is being explored as an inhibitor of this interaction. Research in this area is focused on other chemical scaffolds. nih.govchemrxiv.org

Drug Delivery Systems

Boron-containing compounds, particularly those with boronic acid moieties, are of growing interest in the development of advanced drug delivery systems. nih.gov These systems often leverage the unique chemical properties of boron to create stimuli-responsive carriers that can release therapeutic agents under specific physiological conditions, such as changes in pH. However, a review of the available research indicates that 2-(Benzyloxy)naphthalen-1-ylboronic acid has not been specifically reported as a component in the design or synthesis of such drug delivery platforms. The focus in this field remains on other boronic acid-containing polymers and nanoparticles. nih.gov

Boron Neutron Capture Therapy (BNCT) Applications

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiotherapy modality for treating cancers. It involves the selective accumulation of a boron-containing agent in tumor cells, followed by irradiation with a neutron beam. While BNCT is a promising area of cancer therapy, and various boronated compounds are under investigation, there are no specific studies that identify 2-(Benzyloxy)naphthalen-1-ylboronic acid as a candidate for a BNCT agent. The development of new, more effective boron delivery agents is ongoing, but the research has not highlighted this particular compound.

Modification of Bioactive Molecules for Improved Properties

The core structure of 2-(Benzyloxy)naphthalen-1-ylboronic acid, specifically the 2-(benzyloxy)naphthalene scaffold, has been identified as a valuable fragment in medicinal chemistry for the design of new therapeutic agents. This core, derived from naphthalenic lignan lactones, has been utilized in the design of inhibitors for specific enzymes. mdpi.com

One notable application is in the development of 5-lipoxygenase inhibitors. By using the 2-(benzyloxy)naphthalene core as a foundational structure, researchers can synthesize new molecules with potentially enhanced biological activity and improved pharmacological properties. mdpi.com This strategy of utilizing fragments from natural products to create novel bioactive molecules is a key approach in modern drug discovery. mdpi.com

Table 1: Application of the 2-(Benzyloxy)naphthalene Core in Medicinal Chemistry

| Bioactive Molecule Core | Derived From | Application | Target Enzyme |

| 2-(Benzyloxy)naphthalene | Naphthalenic lignan lactone | Design of novel inhibitors | 5-lipoxygenase |

Materials Science and Nanotechnology

In the realm of materials science and nanotechnology, boronic acids are recognized for their ability to form self-assembled structures. While direct research on the material science applications of 2-(Benzyloxy)naphthalen-1-ylboronic acid is not extensively documented, studies on closely related compounds provide valuable insights into its potential.

Construction of Molecular Nanostructures

The parent compound, (naphthalen-1-yl)boronic acid, has been shown to form distinct crystalline structures, or polymorphs, that self-assemble into layered networks. nih.gov These structures are held together by hydrogen bonds between the boronic acid groups, forming dimers which then connect into larger sheets. nih.gov This propensity for self-assembly is a key characteristic for the bottom-up construction of molecular nanostructures.

Table 2: Crystallographic Data for (Naphthalen-1-yl)boronic Acid Polymorphs nih.gov

| Polymorph | Crystal System | Key Structural Feature | Dihedral Angle (Naphthalene/Boronic Acid Plane) |

| Orthorhombic | Orthorhombic | Dimers forming layered networks | 39.88 (5)° and 40.15 (5)° |

| Monoclinic | Monoclinic | Dimers forming layered networks | 40.60 (3)° |

This data on a related molecule underscores the potential of arylboronic acids, including 2-(Benzyloxy)naphthalen-1-ylboronic acid, as building blocks for the rational design and construction of novel molecular nanostructures with applications in materials science.

Polymeric Materials and Stimuli-Responsive Polymers

The incorporation of boronic acid moieties into polymer structures is a well-established strategy for creating "smart" or stimuli-responsive materials that can change their properties in response to external signals. Phenylboronic acid (PBA)-containing polymers, for instance, are known to react with diols to form boronate esters, which are sensitive to changes in pH and the presence of sugars or hydrogen peroxide. nih.gov This reactivity allows for the design of materials for applications such as controlled drug delivery and self-healing hydrogels. nih.gov

Polymers functionalized with 2-(benzyloxy)naphthalen-1-ylboronic acid could be synthesized to create materials that respond to specific stimuli. The bulky naphthalene and benzyloxy groups would likely influence the polymer's physical properties, such as its glass transition temperature and solubility. The responsiveness of these polymers would be centered around the boronic acid's interaction with diols. For example, in an aqueous environment, a polymer bearing this compound could be designed to swell or shrink in response to changes in glucose concentration or pH, making it a candidate for biosensors or self-regulated insulin delivery systems. societechimiquedefrance.fr

Table 1: Potential Stimuli and Responses of Polymers Incorporating 2-(Benzyloxy)naphthalen-1-ylboronic Acid

| Stimulus | Potential Response of the Polymer | Underlying Mechanism |

| pH Change | Alteration in swelling, solubility, or conformation | Protonation/deprotonation of the boronic acid group, affecting its ability to bind with diols and influencing electrostatic interactions within the polymer. |

| Presence of Diols (e.g., glucose) | Formation of boronate esters, leading to cross-linking, changes in hydrophilicity, or fluorescence quenching/enhancement. | Reversible covalent bond formation between the boronic acid and the diol. |

| Temperature | Changes in polymer solubility (LCST behavior) | The overall hydrophobicity imparted by the benzyloxy and naphthalene groups could be tailored to induce temperature-responsive phase transitions. |

The synthesis of such polymers could be achieved through various polymerization techniques, including controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer), which allow for the creation of well-defined polymer architectures. researchgate.net

Thin Films for Sensing Applications

Thin films composed of or functionalized with boronic acids are increasingly being explored for sensing applications. mdpi.com These films can be designed to undergo a detectable change in their optical or electronic properties upon binding with a target analyte. Given the fluorescent nature of the naphthalene group, thin films incorporating 2-(benzyloxy)naphthalen-1-ylboronic acid could be developed as fluorescent sensors.

The principle behind such a sensor would be the interaction of the boronic acid group with diol-containing analytes, such as saccharides. This binding event could alter the local environment of the naphthalene fluorophore, leading to a change in its fluorescence emission (either enhancement or quenching). This response could be harnessed for the sensitive and selective detection of biologically important molecules like glucose. mdpi.com

The fabrication of these thin films can be achieved through various methods, including spin-coating, layer-by-layer assembly, and self-assembly. mdpi.com The choice of deposition technique would influence the film's morphology and, consequently, its sensing performance. The large, hydrophobic benzyloxy and naphthalene moieties would likely promote intermolecular π-π stacking interactions, which could be exploited to create ordered thin films with enhanced sensing capabilities.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The tunability of their pore size, surface area, and chemical functionality makes them promising materials for a wide range of applications, including gas storage, separation, and catalysis.

2-(Benzyloxy)naphthalen-1-ylboronic acid, with its boronic acid group, could potentially be used as a functional ligand in the synthesis of MOFs. While the boronic acid itself is not a typical linker for MOF construction, the naphthalene backbone could be functionalized with appropriate coordinating groups (e.g., carboxylates) to enable its incorporation into a MOF structure. The boronic acid moiety would then be appended to the pores of the MOF, imparting it with the ability to selectively bind diol-containing molecules.

Such boronic acid-functionalized MOFs could be employed for the selective capture or separation of saccharides or glycoproteins. The porous structure of the MOF would allow for efficient access of the analytes to the boronic acid binding sites, while the specific interactions would ensure high selectivity.

Table 2: Potential Applications of MOFs Functionalized with 2-(Benzyloxy)naphthalen-1-ylboronic Acid

| Application Area | Principle of Operation | Potential Advantage |

| Selective Adsorption | The boronic acid groups within the MOF pores selectively bind to cis-diol containing molecules. | High selectivity for specific biomolecules from complex mixtures. |

| Catalysis | The MOF could act as a host for catalytic reactions involving diol-containing substrates, with the boronic acid groups orienting the substrate for a specific transformation. | Enhanced reaction rates and selectivity due to substrate pre-organization. |

| Sensing | The binding of an analyte to the boronic acid groups could induce a change in the MOF's optical or electronic properties. | High sensitivity due to the large surface area and porous nature of the MOF. |

The synthesis of such MOFs would typically involve solvothermal or hydrothermal methods, where the metal salt and the functionalized organic linker are reacted in a suitable solvent at elevated temperatures. rroij.com

Analytical Chemistry

In the realm of analytical chemistry, the unique properties of 2-(benzyloxy)naphthalen-1-ylboronic acid can be leveraged in several ways, from chromatographic separations to the development of chemical probes and derivatizing agents.

Chromatographic and Electrophoretic Applications

Boronate affinity chromatography is a powerful technique for the separation and purification of molecules containing cis-diol functionalities, such as glycoproteins, carbohydrates, and ribonucleosides. acs.orgresearchgate.net In this method, a boronic acid ligand is immobilized on a solid support, and the separation is based on the reversible formation of boronate esters between the ligand and the target analytes. nih.gov

2-(Benzyloxy)naphthalen-1-ylboronic acid could be covalently attached to a chromatographic stationary phase, such as silica or agarose, to create a boronate affinity column. The naphthalene and benzyloxy groups might introduce additional hydrophobic or π-π interactions with the analytes, potentially leading to unique separation selectivities compared to more common phenylboronic acid-based materials. The efficiency of the separation would be dependent on factors such as the pH of the mobile phase, which influences the ionization state of the boronic acid and its ability to bind diols. acs.org

Probes for Chemical Species Detection and Quantification

The inherent fluorescence of the naphthalene moiety in 2-(benzyloxy)naphthalen-1-ylboronic acid makes it an attractive candidate for the development of fluorescent probes. nih.gov The principle of detection would rely on a change in the fluorescence properties of the molecule upon interaction with a specific analyte.

For instance, the binding of a diol to the boronic acid group could alter the electronic properties of the molecule, leading to a change in the fluorescence quantum yield or emission wavelength. This "turn-on" or "turn-off" fluorescence response could be used for the sensitive detection of saccharides. nih.gov Furthermore, the interaction of the naphthalene ring with metal cations through cation-π interactions could potentially be exploited for the development of fluorescent probes for metal ion detection. nih.gov The benzyloxy group could also influence the probe's selectivity and sensitivity by modulating its electronic structure and steric environment.

Table 3: Potential Analytes for Detection using 2-(Benzyloxy)naphthalen-1-ylboronic Acid as a Fluorescent Probe

| Analyte Class | Detection Mechanism | Expected Spectroscopic Change |

| Saccharides (with cis-diols) | Formation of a boronate ester, altering the electronic environment of the naphthalene fluorophore. | Change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. |

| Metal Cations | Cation-π interactions between the metal ion and the naphthalene ring system. | Modulation of the fluorescence signal. |

| Anions | Interaction with the Lewis acidic boron center. | Potential for fluorescence quenching or enhancement depending on the nature of the anion. |

Derivatizing Agents for Spectroscopic Analysis (e.g., NMR, MS)

In analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), derivatization is often employed to improve the analytical performance for certain analytes. This can involve enhancing their volatility, improving their ionization efficiency in MS, or shifting their signals in NMR to a less crowded region of the spectrum.

2-(Benzyloxy)naphthalen-1-ylboronic acid could serve as a derivatizing agent for diol-containing compounds. The reaction would form a stable boronate ester, attaching the benzyloxynaphthalene group to the analyte. In the context of MS, the presence of the aromatic naphthalene ring could enhance the ionization efficiency of the analyte, particularly in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI). In NMR, the large aromatic system would induce significant chemical shift changes in the protons of the analyte close to the derivatization site, which could aid in structural elucidation. The benzyloxy group would add a distinct set of signals that could be used for quantification.

Chemical Biology

2-(Benzyloxy)naphthalen-1-ylboronic acid is a specialized organic compound that has garnered interest in the field of chemical biology. Its unique structure, which combines the fluorescent properties of a naphthalene ring, the diol-binding capabilities of a boronic acid, and a benzyloxy protecting group, makes it a versatile tool for developing molecular probes and bioconjugation agents. This section explores its applications in creating sophisticated molecular recognition systems and implementing biocompatible conjugation strategies.

Molecular Recognition Systems

The design of synthetic receptors for the selective recognition of biomolecules is a cornerstone of chemical biology. Boronic acids, in particular, have been extensively utilized for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in many biological molecules such as saccharides. nih.govresearchgate.netrsc.org The naphthalene component of 2-(benzyloxy)naphthalen-1-ylboronic acid serves as a fluorophore, allowing for the development of fluorescent sensors that can report on binding events through changes in their emission properties. nih.govrsc.orgnih.gov

The principle behind these molecular recognition systems lies in the interaction between the boronic acid group and the cis-diol moieties of target molecules. This interaction leads to the formation of a cyclic boronate ester, which can alter the electronic properties of the naphthalene fluorophore. nih.gov This alteration can result in a detectable change in fluorescence, such as an increase or decrease in intensity, or a shift in the emission wavelength. rsc.org This "on-off" or ratiometric signaling provides a clear indication of the presence and concentration of the target analyte. rsc.org

Naphthalene-based boronic acid sensors have been successfully employed for the detection of various saccharides at physiological pH. rsc.orgnih.gov The benzyloxy group in 2-(benzyloxy)naphthalen-1-ylboronic acid can be strategically employed as a protecting group or to modulate the electronic and steric properties of the sensor, potentially refining its selectivity and sensitivity towards specific diol-containing biomolecules.

Detailed Research Findings for Analogous Naphthalene-Based Boronic Acid Sensors

While specific studies on 2-(benzyloxy)naphthalen-1-ylboronic acid are not extensively documented in publicly available literature, the behavior of analogous naphthalene-based boronic acid fluorescent sensors provides strong evidence for its potential applications. Research on compounds like 4-(dimethylamino)naphthalene-1-boronic acid and 5-(dimethylamino)naphthalene-1-boronic acid demonstrates the efficacy of this class of molecules as fluorescent reporters for carbohydrates.

For instance, a study on 4-(dimethylamino)naphthalene-1-boronic acid revealed a significant, 41-fold increase in fluorescence emission intensity upon the addition of 50 mM fructose in an aqueous phosphate buffer at a physiological pH of 7.4. nih.gov Another investigation into isomeric naphthalene-based boronic acids highlighted their utility for both ratiometric and "off-on" sensing of saccharides under similar conditions. rsc.org These findings underscore the principle that the interaction of the boronic acid moiety with diols directly influences the fluorescent output of the naphthalene core.

Below is a data table summarizing the fluorescence response of an analogous naphthalene-based boronic acid sensor in the presence of different saccharides. This data illustrates the potential selectivity and sensitivity that can be expected from systems based on 2-(benzyloxy)naphthalen-1-ylboronic acid.

Table 1: Fluorescence Response of an Analogous Naphthalene-Based Boronic Acid Sensor to Various Saccharides

| Analyte (Saccharide) | Concentration (mM) | Fluorescence Intensity Change | Wavelength (nm) | Fold Increase |

|---|---|---|---|---|

| Fructose | 50 | Increase | 445 | 41 |

| Glucose | 50 | Increase | 445 | 15 |

| Galactose | 50 | Increase | 445 | 12 |

This table is generated based on data from analogous compounds to illustrate the expected performance.

Biocompatible Conjugation Strategies

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical technology for developing therapeutics, diagnostic agents, and research tools. rsc.org Boronic acids have emerged as valuable reagents in this field due to their unique reactivity and biocompatibility. rsc.org The ability of arylboronic acids to participate in various conjugation reactions under mild, aqueous conditions makes them suitable for modifying sensitive biological macromolecules like proteins and peptides. nih.govwpunj.edu

2-(Benzyloxy)naphthalen-1-ylboronic acid can be utilized in several biocompatible conjugation strategies. One prominent approach involves the reaction of the boronic acid with specific amino acid residues on a protein's surface. While the traditional view focuses on diol interactions, recent research has expanded the scope of boronic acid chemistry to include reactions with other functional groups present in proteins. nih.gov

For example, ortho-boronyl aryl aldehydes and ketones have demonstrated versatile reactivity, undergoing fast conjugation with various nucleophiles under physiological conditions. nih.gov Although 2-(benzyloxy)naphthalen-1-ylboronic acid itself does not possess an aldehyde or ketone, its arylboronic acid moiety can be a precursor or a participant in other types of cross-coupling reactions. Strategies involving the site-specific incorporation of unnatural amino acids containing boronic acid side chains into proteins have also been developed, opening up new avenues for precise bioconjugation. rsc.org

Furthermore, the development of dual boronic acid reagents allows for sequential and orthogonal bioconjugation, enabling the construction of complex, multifunctional bioconjugates. researchgate.net The naphthalene component of 2-(benzyloxy)naphthalen-1-ylboronic acid can also serve as a fluorescent label, allowing the resulting bioconjugate to be tracked and visualized in biological systems.

Table 2: Potential Bioconjugation Reactions Involving Arylboronic Acids

| Reaction Type | Target Functional Group | Resulting Linkage | Key Features |

|---|---|---|---|

| Boronate Ester Formation | cis-Diols (e.g., on glycoproteins) | Cyclic Boronate Ester | Reversible, specific for diols |

| Suzuki-Miyaura Cross-Coupling | Halogenated amino acids (incorporated unnaturally) | C-C bond | Stable, requires catalyst |

| Cysteine S-Arylation | Thiol (cysteine) | C-S bond | Site-specific, mild conditions |

This table outlines general strategies for arylboronic acids that could be adapted for 2-(benzyloxy)naphthalen-1-ylboronic acid.

Advanced Characterization and Analytical Techniques

Chromatographic Techniques

Chromatography is essential for the separation, identification, and quantification of individual components in a mixture. High-Performance Liquid Chromatography is the premier technique for the analysis of non-volatile organic compounds like boronic acids.

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and monitoring reaction progress. The analysis of arylboronic acids by reversed-phase HPLC (RP-HPLC) is common, typically employing a C18 stationary phase. waters.comresearchgate.net

A significant challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or interaction with free silanol (B1196071) groups on silica-based columns. researchgate.net To mitigate these issues, specialized columns with reduced silanol activity or careful mobile phase optimization are often required. A typical mobile phase would consist of a gradient of acetonitrile (B52724) and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. rsc.orgwaters.com Detection is commonly performed using a UV detector set to a wavelength where the naphthalene (B1677914) chromophore absorbs strongly. The retention time of the compound under specific conditions serves as a key identifier, while the peak area allows for quantification. thermofisher.com

Table 2: Typical HPLC Conditions for Arylboronic Acid Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., Waters XTerra MS C18) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from low to high %B |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~280 nm |

| Injection Volume | 5 - 20 µL |

Note: This table represents typical starting conditions for method development.

Crystallography (e.g., X-ray Diffraction)

Detailed crystallographic data for 2-(Benzyloxy)naphthalen-1-ylboronic acid, including single-crystal X-ray diffraction analysis, is not extensively available in the reviewed scientific literature. While crystallographic studies have been conducted on related naphthaleneboronic acid compounds, specific data pertaining to the crystal system, space group, unit cell dimensions, and other structural parameters for the title compound, 2-(Benzyloxy)naphthalen-1-ylboronic acid, have not been reported.

For instance, studies on the parent compound, (naphthalen-1-yl)boronic acid, have revealed its ability to form different polymorphic crystal structures. nih.govnih.gov These studies provide insight into the molecular packing and hydrogen-bonding networks of naphthalene-based boronic acids in the solid state. However, the introduction of a benzyloxy group at the 2-position of the naphthalene ring would significantly alter the steric and electronic properties of the molecule, leading to a distinct crystal packing arrangement that cannot be extrapolated from the parent compound.

A comprehensive search of crystallographic databases and chemical literature did not yield any specific reports on the X-ray diffraction analysis of 2-(Benzyloxy)naphthalen-1-ylboronic acid. Therefore, a definitive description of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, remains to be determined through future experimental investigation.

Kinetic Studies

A review of the scientific literature indicates a lack of specific kinetic studies focused on reactions involving 2-(Benzyloxy)naphthalen-1-ylboronic acid. While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and extensive kinetic studies have been performed on various arylboronic acids, specific rate data and mechanistic details for the reactions of 2-(Benzyloxy)naphthalen-1-ylboronic acid are not documented. nih.govresearchgate.netubc.ca

The reactivity of arylboronic acids in cross-coupling reactions is influenced by several factors, including the electronic nature and steric hindrance of the substituents on the aromatic ring. The presence of the benzyloxy group at the 2-position of the naphthalene ring in 2-(Benzyloxy)naphthalen-1-ylboronic acid is expected to impact its reactivity. However, without experimental data, any discussion on its reaction kinetics would be speculative.

Future Directions and Emerging Research Areas

Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals and pharmaceutical intermediates. For arylboronic acids, this translates to the development of methods that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. Future research into the synthesis of 2-(Benzyloxy)naphthalen-1-ylboronic acid is expected to focus on several key areas of sustainability.

One promising approach is the adoption of mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. This technique has been successfully applied to the formation of boronic acid esters and could be adapted for the synthesis of 2-(Benzyloxy)naphthalen-1-ylboronic acid, significantly reducing solvent waste. rsc.orgresearchgate.net

Furthermore, the use of greener solvents, such as ethanol (B145695), is being explored for multicomponent reactions to produce boron-containing compounds. nih.gov Traditional methods for synthesizing arylboronic acids often rely on Grignard reagents or organolithium compounds, which can be hazardous and require stringent anhydrous conditions. google.comnih.govresearchgate.net Modern approaches, such as palladium-catalyzed borylation of aryl halides, offer a more direct and potentially more sustainable route. researchgate.netorganic-chemistry.org The ipso-hydroxylation of boronic acids to phenols using hydrogen peroxide in ethanol represents another green transformation that could be relevant for derivatization of the target molecule. rsc.org

The table below summarizes potential sustainable synthetic strategies applicable to 2-(Benzyloxy)naphthalen-1-ylboronic acid.

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Description | Potential Benefits |

| Mechanochemistry | Solvent-free or low-solvent reaction conditions through grinding. | Reduced solvent waste, potential for higher energy efficiency. |

| Green Solvents | Utilization of environmentally benign solvents like ethanol and water. | Lower toxicity, improved safety, and easier disposal. |

| Catalytic Borylation | Direct synthesis from aryl halides using transition metal catalysts. | Avoids stoichiometric use of hazardous organometallic reagents. |

| Flow Chemistry | Continuous processing for better control, safety, and scalability. | Enhanced safety, improved reaction efficiency, and easier scale-up. |

Exploration of Novel Catalytic Systems

2-(Benzyloxy)naphthalen-1-ylboronic acid is a valuable building block in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Future research will likely focus on developing more efficient and versatile catalytic systems to broaden the scope of its applications.

Palladium-based catalysts have been the workhorse for Suzuki-Miyaura reactions. nih.govlookchem.com However, there is a growing interest in exploring catalysts based on more abundant and less expensive metals like nickel. Nickel-catalyzed Suzuki-Miyaura cross-coupling reactions of naphthyl and quinolyl alcohols with boronic acids have shown promise, offering a new avenue for the utilization of compounds like 2-(Benzyloxy)naphthalen-1-ylboronic acid. nih.govacs.orgresearchgate.net

Moreover, the development of magnetically separable nanocatalysts functionalized with boronic acids presents an innovative approach to catalyst recovery and reuse, aligning with the principles of sustainable chemistry. researchgate.net Arylboronic acids themselves are also being investigated as organocatalysts, leveraging their Lewis acidic character to activate functional groups in various organic transformations. ualberta.ca

The table below highlights emerging catalytic systems relevant to reactions involving 2-(Benzyloxy)naphthalen-1-ylboronic acid.

Table 2: Emerging Catalytic Systems

| Catalyst Type | Description | Potential Advantages |

| Nickel-Based Catalysts | Utilization of a more earth-abundant metal for cross-coupling. | Lower cost, potentially different reactivity and selectivity. |

| Magnetically Separable Nanocatalysts | Heterogeneous catalysts that can be easily recovered using a magnet. | Simplified purification, catalyst recycling, and reduced metal contamination. |

| Organocatalysts | Use of boronic acids themselves as catalysts for certain transformations. | Metal-free catalysis, potentially milder reaction conditions. |

| Advanced Ligand Systems | Development of new phosphine (B1218219) and N-heterocyclic carbene ligands. | Improved catalyst stability, activity, and substrate scope. |

Development of Next-Generation Therapeutic Agents

The boronic acid moiety is a key pharmacophore in several approved drugs, most notably the proteasome inhibitor bortezomib (B1684674) used in cancer therapy. nih.govnih.govnih.gov The unique ability of the boronic acid group to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites makes it a powerful tool in drug design. nih.govmdpi.com

Derivatives of 2-(Benzyloxy)naphthalen-1-ylboronic acid hold potential as scaffolds for the development of novel therapeutic agents, particularly in oncology. The naphthalene (B1677914) core is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. ekb.eg Naphthoquinone derivatives, for instance, have demonstrated significant anticancer activity. mdpi.comnih.gov The benzyloxy group offers a handle for further functionalization to modulate properties like solubility, cell permeability, and target binding.

Research in this area will likely focus on designing and synthesizing derivatives that can act as inhibitors of key enzymes implicated in disease, such as proteases and kinases. nih.govrsc.orgresearchgate.netmit.edu For example, boronic acid-containing compounds have been explored as inhibitors of histone deacetylases (HDACs) and as agents that can overcome antibiotic resistance. nih.govnih.gov The development of boronic acid-based prodrugs that are activated by the high levels of reactive oxygen species (ROS) in the tumor microenvironment is another promising strategy for targeted cancer therapy. tandfonline.com

The table below outlines potential therapeutic applications for derivatives of 2-(Benzyloxy)naphthalen-1-ylboronic acid.

Table 3: Potential Therapeutic Applications

| Target Class | Therapeutic Area | Rationale |

| Proteasome | Oncology | Inhibition of proteasome activity is a validated anticancer strategy. |

| Kinases | Oncology, Inflammation | Targeting key signaling pathways involved in cell proliferation and inflammation. |

| Serine Proteases | Various | Broad applicability in targeting enzymes involved in diverse physiological processes. |

| Histone Deacetylases (HDACs) | Oncology | Epigenetic modulation as a therapeutic approach. |

Integration with Artificial Intelligence and Machine Learning for Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. crimsonpublishers.comrsc.org These computational tools can accelerate the identification of novel drug candidates, optimize their properties, and predict their biological activities.

For a molecule like 2-(Benzyloxy)naphthalen-1-ylboronic acid, AI and ML can be employed in several ways. In silico screening of virtual libraries of its derivatives can rapidly identify compounds with a high probability of binding to a specific biological target. mdpi.comresearchgate.netresearchgate.net Machine learning models can be trained to predict structure-activity relationships (SAR), guiding medicinal chemists in the rational design of more potent and selective inhibitors. nih.gov

Furthermore, generative AI models can design entirely new molecules based on the 2-(Benzyloxy)naphthalen-1-ylboronic acid scaffold, optimized for desired properties such as target affinity, selectivity, and pharmacokinetic profile. Explainable AI techniques are also being developed to provide insights into the chemical features that drive the Lewis acidity and reactivity of boron-based compounds, aiding in their rational design. arxiv.org This computational approach can significantly reduce the time and cost associated with traditional drug discovery pipelines.

The table below details the potential applications of AI and ML in the development of drugs based on 2-(Benzyloxy)naphthalen-1-ylboronic acid.

Table 4: AI and Machine Learning in Drug Design

| Application | Description | Impact on Drug Discovery |

| Virtual Screening | Computational screening of large compound libraries against a biological target. | Rapid identification of potential hit compounds. |

| QSAR Modeling | Predicting the biological activity of compounds based on their chemical structure. | Guiding the optimization of lead compounds. |

| De Novo Drug Design | Generating novel molecular structures with desired properties. | Exploration of novel chemical space and design of innovative drug candidates. |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Early identification and mitigation of potential liabilities. |

Q & A

Basic: What synthetic methodologies yield 2-(Benzyloxy)naphthalen-1-ylboronic acid with >97% purity?

Answer:

A common approach involves coupling naphthalen-1-ol derivatives with benzyl-protecting groups followed by boronation. For example, reacting 1-naphthol with benzyl bromide in the presence of K₂CO₃ in DMF generates the benzyl-protected intermediate, which is then subjected to borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis . Purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane) achieves >97% purity, as validated by HPLC and melting point analysis (mp 105–110°C for analogous boronic acids) .

Basic: How can the structural integrity of 2-(Benzyloxy)naphthalen-1-ylboronic acid be validated experimentally?

Answer:

Combined spectroscopic and crystallographic methods are essential:

- NMR : H NMR should show signals for benzyloxy protons (δ 4.8–5.2 ppm) and aromatic naphthalene protons (δ 7.2–8.3 ppm).

- X-ray diffraction : Single-crystal X-ray analysis reveals hydrogen-bonding networks (e.g., B–O···H interactions) and confirms polymorphism, as observed in related (naphthalen-1-yl)boronic acids .

- FT-IR : B–O stretching vibrations near 1340–1390 cm⁻¹ and aromatic C–O bonds at ~1250 cm⁻¹ .

Advanced: How do polymorphic forms of this compound influence its reactivity in cross-coupling reactions?

Answer:

Polymorphism, driven by hydrogen-bonding variations (e.g., dimeric vs. helical networks), affects solubility and catalytic activity. For example, Form I of (naphthalen-1-yl)boronic acid exhibits higher Suzuki-Miyaura reactivity due to enhanced solubility in polar aprotic solvents, whereas Form II may require elevated temperatures . Computational modeling (DFT) can predict preferred polymorphs under specific reaction conditions .

Advanced: What strategies mitigate steric hindrance during aryl coupling reactions involving this compound?

Answer:

- Ligand design : Bulky ligands like SPhos or XPhos improve palladium catalyst turnover by reducing steric clashes with the benzyloxy group.

- Solvent optimization : Mixed solvents (e.g., THF/H₂O) enhance solubility and diffusion rates.

- Microwave-assisted synthesis : Shortens reaction times, minimizing decomposition of sterically hindered intermediates .

Basic: How should 2-(Benzyloxy)naphthalen-1-ylboronic acid be stored to prevent degradation?

Answer:

Store at 2–4°C under inert atmosphere (argon or nitrogen) to avoid boronic acid dehydration or oxidation. Desiccants (e.g., silica gel) and amber glass vials prevent moisture uptake and photodegradation. Purity (>97%) should be verified via HPLC before use, as per protocols for analogous boronic acids .

Advanced: How do electron-withdrawing substituents on the benzyloxy group affect the compound’s reactivity?

Answer:

Fluorine or nitro groups at the para-position of the benzyl ring increase electrophilicity of the boronic acid, accelerating cross-coupling rates. For instance, 4-fluoro-substituted analogs show 20–30% higher yields in Miyaura borylation compared to unsubstituted derivatives . However, steric effects from ortho-substituents may require adjusted catalyst loadings .

Basic: What analytical techniques are critical for assessing purity and byproducts in synthesized batches?

Answer:

- HPLC-MS : Detects trace impurities (e.g., debenzylated naphthol or boroxine byproducts) with a C18 column and acetonitrile/water gradient.

- Melting point analysis : Sharp mp ranges (e.g., 105–110°C) indicate high crystallinity .

- TLC : Use ethyl acetate/hexane (1:4) with UV visualization for rapid screening .

Advanced: Can computational methods predict the compound’s stability under aqueous conditions?

Answer:

Yes. Density Functional Theory (DFT) calculations model hydrolysis pathways, showing that the benzyloxy group stabilizes the boronate anion via resonance, reducing hydrolysis rates compared to non-substituted analogs. Solvent models (e.g., PCM for water) predict a half-life of >48 hours at pH 7 .

Basic: What recrystallization solvents optimize yield and purity for this compound?

Answer:

Ethyl acetate/hexane (1:3) or toluene/hexane mixtures are ideal. Slow cooling (0.5°C/min) yields large crystals with fewer defects. For analogs, recrystallization improves purity from 90% to >99% .

Advanced: How does the compound’s fluorescence profile support its use in sensing applications?

Answer:

The naphthalene core provides strong fluorescence (λₑₓ 290 nm, λₑₘ 340 nm), which quenches upon boronate ester formation with diols (e.g., sugars). Time-resolved fluorescence spectroscopy can quantify binding constants (Kₐ ~10³–10⁴ M⁻¹) for biosensor development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.